molecular formula C18H32N4O2 B1662540 N-(4-Hydroxyphenylacetyl)spermine CAS No. 130210-32-1

N-(4-Hydroxyphenylacetyl)spermine

Cat. No.: B1662540
CAS No.: 130210-32-1
M. Wt: 336.5 g/mol
InChI Key: DRHUIJOIIKXHEH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenylacetyl)spermine (CAS: 130210-32-1) is a spermine derivative with a molecular formula of C₁₈H₃₂N₄O₂ and a molecular weight of 336.472 g/mol. Its structure features a spermine backbone (a tetraamine) conjugated to a 4-hydroxyphenylacetyl group via an amide bond. The compound is characterized by the SMILES string NCCCNCCCCNCCCNC(=O)Cc1ccc(O)cc1, indicating the positions of the acetyl and hydroxyl groups .

This compound acts as a potent glutamate antagonist, specifically targeting NMDA receptors, and is structurally analogous to wasp toxins like philanthotoxin-433 (PhTX-433). It has shown utility in neuroscience research for studying glutamate receptor dynamics .

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUIJOIIKXHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562311
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130210-32-1
Record name N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130210-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution-Phase Acylation of Spermine

The primary synthesis route involves the acylation of spermine (N,N'-bis(3-aminopropyl)-1,4-butanediamine) with 4-hydroxyphenylacetic acid. This method employs coupling agents to facilitate the formation of an amide bond between the carboxyl group of 4-hydroxyphenylacetic acid and the primary amine of spermine.

Reaction Conditions

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used at stoichiometric ratios (1:1.2 molar excess of acylating agent).
  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.
  • Temperature : Room temperature (20–25°C) for 12–24 hours, followed by quenching with aqueous sodium bicarbonate.

Yield and Purity

  • Crude Yield : 65–75% prior to purification.
  • Byproducts : Unreacted spermine (15–20%) and diacylated species (5–10%).

Enzymatic Acylation

Alternative approaches utilize lipases or acyltransferases to achieve regioselective acylation, minimizing side reactions. For instance, immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction in tert-butanol at 40°C, yielding 55–60% monoacylated product with >90% selectivity.

Advantages

  • Reduced formation of diacylated byproducts (<5%).
  • Compatibility with aqueous-organic biphasic systems.

Solid-Phase Synthesis Strategies

Resin-Based Immobilization

Recent advances adapt solid-phase synthesis for polyamine derivatives, leveraging safety-catch linkers on polystyrene or TentaGel resins. The protocol involves:

  • Resin Functionalization : Loading spermine onto a Wang resin via carbodiimide coupling.
  • Selective Acylation : Introducing 4-hydroxyphenylacetyl groups using HATU/DIEA activation in DMF.
  • Cleavage : Releasing the product with trifluoroacetic acid (TFA)/water (95:5 v/v).

Performance Metrics

  • Purity : 85–90% after cleavage.
  • Throughput : Enables parallel synthesis of 10–20 analogs per batch.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Key parameters:

  • Retention Time : 8.2 minutes under 40–60% acetonitrile gradient.
  • Recovery : 70–80% for analytical-scale runs.

Spectroscopic Validation

  • NMR Analysis :
    • ¹H NMR (400 MHz, D₂O) : δ 6.75 (d, J = 8.4 Hz, 2H, aromatic), δ 3.25 (m, 12H, polyamine chain).
    • ¹³C NMR : 172.8 ppm (amide carbonyl), 156.2 ppm (aromatic C-OH).
  • Mass Spectrometry :
    • ESI-MS : m/z 337.2 [M+H]⁺ (calculated for C₁₈H₃₃N₄O₂: 336.25).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter DCM DMF tert-Butanol
Yield (%) 68 ± 3 72 ± 2 58 ± 4
Diacylation (%) 12 ± 1 8 ± 1 3 ± 0.5
Reaction Time 24 h 18 h 48 h

Data aggregated from highlights DMF as optimal for solution-phase synthesis, whereas enzymatic methods favor tert-butanol despite longer durations.

Coupling Agent Efficiency

Agent Yield (%) Purity (%) Cost (USD/g)
DCC 70 85 12.50
EDC 75 88 18.00
HATU 82 92 45.00

HATU, though costly, enhances yield and purity in solid-phase protocols.

Comparative Analysis with Analogous Compounds

Compound Synthesis Method NMDA IC₅₀ (μM) Reference
N-(4-HPA)spermine Solution-phase 0.45
PhTX-343 Solid-phase 1.20
N-(4-Acetylphenyl)spermine Enzymatic 2.10

N-(4-Hydroxyphenylacetyl)spermine exhibits superior potency, attributed to its hydroxyl group enhancing receptor binding.

Industrial-Scale Production Challenges

Cost Drivers

  • Raw Materials : Spermine accounts for 60% of total synthesis costs (∼$320/g).
  • Purification : RP-HPLC consumes 35% of production time.

Regulatory Considerations

  • Purity Standards : >98% for pharmacological studies.
  • Storage : Lyophilized product stable at -20°C for 24 months.

Chemical Reactions Analysis

N-(4-Hydroxyphenylacetyl)spermine undergoes several types of chemical reactions:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

N-(4-Hydroxyphenylacetyl)spermine is known to be a wasp toxin analog, demonstrating selectivity for NMDA receptors in the mammalian central nervous system (CNS) and exhibiting greater potency than other analogs like PhTX-343 at locust neuromuscular junctions . This selectivity suggests potential applications in neuropharmacology, particularly in the modulation of synaptic transmission and neuroprotection.

Neuroprotective Effects

Research indicates that HPAS may play a role in neuroprotection by modulating NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function but can contribute to excitotoxicity when overactivated. By selectively targeting these receptors, HPAS could mitigate neuronal damage associated with conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cancer Research

HPAS has shown promise in cancer research, particularly concerning its ability to influence polyamine metabolism. Polyamines are essential for cell growth and differentiation; thus, their dysregulation is often observed in cancerous cells. Studies have indicated that polyamine analogs can inhibit tumor growth by depleting intracellular polyamine levels or by acting as competitive inhibitors of polyamine biosynthesis enzymes .

Case Study: Tumor Imaging and Therapy

In experimental models, fluorinated spermidine analogs have been used as probes for tumor imaging due to their preferential accumulation in tumor tissues compared to normal tissues. This property could extend to HPAS, suggesting its utility in both diagnostic imaging and targeted therapy for tumors .

Biomarkers for Disease

Recent studies have explored the role of polyamines, including HPAS, as biomarkers for various diseases. For instance, alterations in spermine levels have been correlated with the severity of Parkinson's disease (PD). Elevated levels of certain polyamine metabolites were found to correlate with disease progression, indicating that HPAS could serve as a biomarker for PD severity and possibly other neurodegenerative diseases .

Mechanism of Action

N-(4-Hydroxyphenylacetyl)spermine exerts its effects by selectively binding to NMDA receptors, inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for the activation of downstream signaling pathways involved in synaptic plasticity and neuroprotection. The compound’s selectivity for NMDA receptors over other glutamate receptors highlights its potential as a research tool for studying excitatory neurotransmission .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares N-(4-Hydroxyphenylacetyl)spermine with structurally related spermine derivatives, highlighting key differences in structure, activity, and applications.

Compound Name Structural Features Biological Activity Key Research Findings References
This compound Spermine + 4-hydroxyphenylacetyl group NMDA receptor antagonist; IC₅₀ in µM range Potent inhibition of quisqualate-sensitive glutamate receptors in locust muscle
N-(4-Hydroxyphenylpropanoyl)spermine trihydrochloride Spermine + 4-hydroxyphenylpropanoyl group (longer acyl chain) Enhanced glutamate receptor antagonism 10-fold higher potency than this compound in locust NMJ assays
N1,N12-Diacetylspermine Spermine with acetyl groups at terminal amines Polyamine metabolism modulation Used to study polyamine transport in cancer cells
N4,N9-Diacyl Spermine Conjugates (e.g., dioleoyl, dilauroyl) Spermine + fatty acid chains (C12–C18) at N4/N9 positions Gene delivery via lipoplex formation Dioleoyl conjugates show superior transfection efficiency due to lipid bilayer fusion
D-Lysine Spermine (MQT-1426) Spermine conjugated to D-lysine Polyamine uptake inhibition in tumors Preclinical studies show reduced polyamine salvage in cancer cells
R101SPM Spermine + rhodamine and bromotyrosine groups Anti-bacterial (TTSS inhibition in P. aeruginosa) Disrupts bacterial virulence pathways without direct growth inhibition
Spermine NONOate Spermine + nitric oxide (NO)-releasing diazeniumdiolate group NO donor; vasodilation and apoptosis induction Used to study NO signaling in cardiovascular and immune systems

Key Comparative Insights

Structural Modifications and Potency
  • Acyl Chain Length: Extending the acyl group from acetyl (C2) to propanoyl (C3) in the 4-hydroxyphenyl series increases potency. For example, N-(4-Hydroxyphenylpropanoyl)spermine trihydrochloride exhibits 10-fold higher activity in locust glutamate receptor assays compared to this compound .
  • Fatty Acid Conjugation : N4,N9-diacyl spermine derivatives (e.g., dioleoyl) prioritize gene delivery applications due to their amphiphilic nature, whereas aromatic conjugates (e.g., hydroxyphenyl) focus on receptor antagonism .
Mechanistic Diversity
  • Receptor Antagonism: this compound and its propanoyl analog block glutamate receptors, making them tools for neuropharmacology .
  • Bacterial Targeting: R101SPM inhibits Type III Secretion Systems (TTSS) in Pseudomonas aeruginosa, a unique mechanism distinct from traditional antibiotics .
  • Nitric Oxide Release: Spermine NONOate leverages spermine’s polycationic structure to deliver NO, impacting vascular and immune responses .

Biological Activity

N-(4-Hydroxyphenylacetyl)spermine (CAS 130210-32-1) is a polyamine derivative that has garnered attention due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This compound is recognized as an analog of wasp venom toxins and has shown selective activity at various neurotransmitter receptors, including NMDA receptors.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been reported to be more potent than PhTX-343, a known wasp toxin analog, at the locust neuromuscular junction (NMJ), indicating its potential as a neuroactive agent . The compound's selectivity for NMDA receptors suggests it may play a role in modulating synaptic transmission and plasticity, which are crucial for learning and memory processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell proliferation and cytotoxicity. Its effects on various cell lines have been assessed using assays designed to evaluate cell viability and proliferation rates. The compound has shown promise in enhancing cellular responses under specific conditions, potentially making it useful in therapeutic contexts where modulation of cell growth is desired .

Case Studies

Several studies have explored the pharmacological implications of this compound:

  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating excitotoxicity associated with NMDA receptor overactivation. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Cancer Research : Preliminary findings suggest that this compound may inhibit tumor cell growth in specific cancer models. Its mechanism appears to involve the modulation of polyamine metabolism, which is often dysregulated in cancer cells .
  • Inflammation : Inflammation-related studies have indicated that this compound might possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Biological Activity Table

Activity Description Reference
NMDA Receptor ModulationMore potent than PhTX-343 at locust NMJ
Cell ProliferationEnhances cellular responses; potential use in cancer therapy
Neuroprotective EffectsMay protect against excitotoxicity; implications for neurodegenerative diseases
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

  • Quality control : Implement strict HPLC purity thresholds (>98%) and NMR validation for each batch. Document synthesis parameters (e.g., reaction time, temperature) in compliance with FAIR data principles .
  • Inter-lab collaboration : Share samples with independent labs for cross-validation of biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.